molecular formula C42H70O13 B1246515 Leucanicidin

Leucanicidin

Cat. No. B1246515
M. Wt: 783.0 g/mol
InChI Key: KFLYTTUTONVURR-ZJFPNZJHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leucanicidin is a macrolide.
This compound is a natural product found in Streptomyces halstedii with data available.

Scientific Research Applications

Insecticidal and Antibiotic Properties

  • Insecticidal Activity : Leucanicidin, isolated from Streptomyces halstedii, has demonstrated significant insecticidal activity. It was found to be effective in an aseptic feeding assay with the common armyworm, Leucania separata (Isogai et al., 1984).
  • Antibiotic Production : Research shows that Kitasatospora sp. MBT66 produces endophenaside antibiotics and this compound. These substances are derived through glycosylation processes, involving methyl-rhamnosyl moieties. The same enzymes, LeuA and LeuB, are involved in the biosynthesis of both endophenasides and this compound (Wu et al., 2016).

Agricultural and Parasitic Nematode Control

  • Agricultural Applications : In a study examining the production of inhibitors of larval development in parasitic nematodes, this compound, derived from bafilomycin A1, was identified as a potent inhibitor of nematode motility and development. This suggests its potential utility in agricultural contexts, particularly in controlling parasitic nematodes (Lacey et al., 1995).

Pharmacological and Therapeutic Research

  • Antioxidant and Anti-inflammatory Properties : A study on polysaccharides derived from Leucaena leucocephala, including its derivatives PE and SPE, revealed their significant antioxidant activities. PE, in particular, was effective in scavenging various radicals and inhibited the binding affinity of lipopolysaccharide (LPS) to macrophages, suggesting potential anti-inflammatory properties (Gamal-Eldeen et al., 2007).

Nutritional and Food Science Research

  • Nutritional Properties in Poultry Diet : Leucaena leucocephala, which contains this compound, has been studied for its nutritional attributes in poultry diets. The carotenoid content of Leucaena leaf meal is particularly noted for its utility in pigmentation of egg yolks and broiler carcasses. However, detoxification remains a challenge for its broader use in poultry feed (D'mello & Acamovic, 1989).

properties

Molecular Formula

C42H70O13

Molecular Weight

783.0 g/mol

IUPAC Name

(3Z,5E,11E,13E)-16-[4-[4-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one

InChI

InChI=1S/C42H70O13/c1-21(2)37-26(7)32(53-41-39(51-13)36(46)35(45)29(10)52-41)20-42(48,55-37)28(9)34(44)27(8)38-30(49-11)16-14-15-22(3)17-24(5)33(43)25(6)18-23(4)19-31(50-12)40(47)54-38/h14-16,18-19,21,24-30,32-39,41,43-46,48H,17,20H2,1-13H3/b16-14+,22-15+,23-18+,31-19-/t24?,25?,26?,27?,28?,29-,30?,32?,33?,34?,35-,36+,37?,38?,39+,41-,42?/m0/s1

InChI Key

KFLYTTUTONVURR-ZJFPNZJHSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2CC(OC(C2C)C(C)C)(C(C)C(C(C)C3C(/C=C/C=C(/CC(C(C(/C=C(/C=C(/C(=O)O3)\OC)\C)C)O)C)\C)OC)O)O)OC)O)O

Canonical SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC3C(C(C(C(O3)C)O)O)OC)O)O)OC)C

synonyms

leucanicidin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucanicidin
Reactant of Route 2
Leucanicidin
Reactant of Route 3
Leucanicidin
Reactant of Route 4
Leucanicidin
Reactant of Route 5
Leucanicidin
Reactant of Route 6
Leucanicidin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.